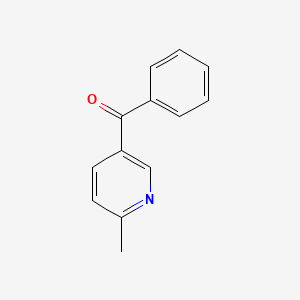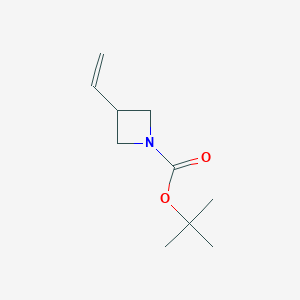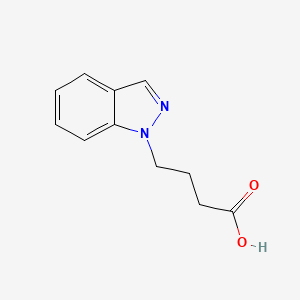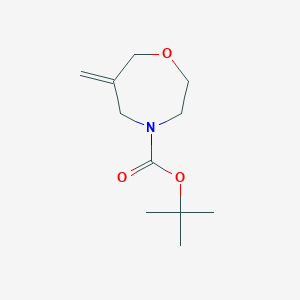
5-Benzoyl-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoyl-2-methylpyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and chemical applications. The structure of this compound consists of a pyridine ring substituted with a benzoyl group at the fifth position and a methyl group at the second position.
Mecanismo De Acción
Target of Action
For instance, benzimidazole bridged benzophenone substituted indole scaffolds have been found to target FtsZ, a key functional protein in bacterial cell division .
Mode of Action
It’s known that benzylic halides, which are structurally similar to 5-benzoyl-2-methylpyridine, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds such as pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry .
Result of Action
Similar compounds have been found to have anti-proliferative activity against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, a strain of Arthrobacter sp. was found to completely consume pyridine and its derivatives in aquatic solutions within 24 hours .
Análisis Bioquímico
Biochemical Properties
5-Benzoyl-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. This compound also affects gene expression by modulating transcription factors such as NF-κB, which plays a crucial role in inflammatory responses . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors . These interactions often result in the modulation of downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant properties. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, enhancing their resilience to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species at high concentrations . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall bioavailability and efficacy of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins such as albumin can influence the distribution and localization of this compound within the body . These interactions are critical for determining the compound’s pharmacokinetics and overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. Within the mitochondria, this compound can exert its antioxidant effects by interacting with mitochondrial enzymes and reducing oxidative stress . The cytoplasmic localization allows it to modulate various signaling pathways and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-2-methylpyridine can be achieved through various methods. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridine as a starting material, which is then coupled with benzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzoyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Benzoyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Comparación Con Compuestos Similares
2-Methylpyridine: A simpler derivative with a methyl group at the second position.
5-Benzoylpyridine: A derivative with a benzoyl group at the fifth position but without the methyl group.
Uniqueness: 5-Benzoyl-2-methylpyridine is unique due to the presence of both the benzoyl and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUMRCRPVJIJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)


![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)
